1-Benzoyl-4-phenylthiosemicarbazide
Overview
Description
1-Benzoyl-4-phenylthiosemicarbazide is an organic compound that belongs to the class of thiosemicarbazides. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structure of this compound consists of a benzoyl group attached to a phenylthiosemicarbazide moiety, making it a compound of interest in medicinal chemistry and drug discovery.
Mechanism of Action
Target of Action
The primary targets of 1-Benzoyl-4-phenylthiosemicarbazide are carbonic anhydrases , essential metalloenzymes that orchestrate the reversible hydration of carbon dioxide to bicarbonate ions . These enzymes play a crucial role in various biological processes, including pH regulation and CO2 transport.
Mode of Action
This compound interacts with carbonic anhydrases, inhibiting their activity. This interaction disrupts the normal function of these enzymes, leading to changes in the cellular environment .
Biochemical Pathways
The inhibition of carbonic anhydrases affects several biochemical pathways. It disrupts the balance of bicarbonate ions and carbon dioxide within cells, which can impact processes such as cellular respiration and pH regulation .
Pharmacokinetics
Its solubility in common organic solvents suggests that it may have good bioavailability .
Result of Action
The inhibition of carbonic anhydrases by this compound can lead to a variety of cellular effects. For instance, it can disrupt the balance of bicarbonate ions and carbon dioxide within cells, affecting cellular respiration and pH regulation . In addition, it has been shown to have anti-proliferative effects against certain cancer cell lines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of other substances in the environment could potentially affect the compound’s solubility and therefore its bioavailability . Furthermore, the compound is stable in solid form but may decompose or oxidize into harmful substances in the air .
Biochemical Analysis
Biochemical Properties
1-Benzoyl-4-phenylthiosemicarbazide plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound has been shown to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. For instance, it can inhibit the activity of certain oxidoreductases, thereby modulating the redox state within cells. Additionally, this compound can form complexes with metal ions, which can further influence its biochemical activity .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors, leading to changes in gene expression profiles. Furthermore, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target biomolecule, depending on the nature of the interaction. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound has been shown to exhibit stability under certain conditions, but it can also undergo degradation over extended periods. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term studies have indicated that this compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, this compound can exert beneficial effects, such as antioxidant activity and modulation of metabolic pathways. At higher doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to oxidative stress and redox regulation. This compound can interact with enzymes such as superoxide dismutase and catalase, thereby influencing the levels of reactive oxygen species within cells. Additionally, this compound can affect the flux of metabolites through key metabolic pathways, leading to changes in cellular energy production and redox balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through specific transporters, and it can also bind to intracellular proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of this compound within cells can influence its biochemical activity and overall efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or the nucleus, through the action of targeting signals and post-translational modifications. The subcellular localization of this compound can influence its interactions with biomolecules and its overall impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzoyl-4-phenylthiosemicarbazide can be synthesized through the reaction of benzopinacolone with 4-phenylthiosemicarbazide. The reaction typically involves the formation of a tetrahedral adduct, followed by the expulsion of a trityl anion moiety. This process is facilitated by the intramolecular participation of the thioureido side-chain via hydrogen bond formation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows standard organic synthesis protocols involving the use of appropriate solvents, reagents, and reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Benzoyl-4-phenylthiosemicarbazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosemicarbazide moiety can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted thiosemicarbazides.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other bioactive compounds.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Explored for its anticancer potential and as a lead compound in drug discovery programs.
Industry: Utilized in the development of new materials and as an additive in certain industrial processes
Comparison with Similar Compounds
4-Phenylthiosemicarbazide: Shares the thiosemicarbazide moiety but lacks the benzoyl group.
1,3,4-Thiadiazoles: Structurally related compounds with similar biological activities.
N-thiobenzoyl-thiosemicarbazide: A derivative with a similar core structure but different substituents.
Uniqueness: 1-Benzoyl-4-phenylthiosemicarbazide is unique due to the presence of both benzoyl and phenylthiosemicarbazide groups, which contribute to its distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
1-benzamido-3-phenylthiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c18-13(11-7-3-1-4-8-11)16-17-14(19)15-12-9-5-2-6-10-12/h1-10H,(H,16,18)(H2,15,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIKTVJZVZMIMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC(=S)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50157098 | |
Record name | Benzoic acid, 2-((phenylamino)thioxomethyl)hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50157098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13153-01-0 | |
Record name | Benzoic acid, 2-[(phenylamino)thioxomethyl]hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13153-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-((phenylamino)thioxomethyl)hydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013153010 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13153-01-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=507159 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 2-((phenylamino)thioxomethyl)hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50157098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-BENZOYL-4-PHENYL-3-THIOSEMICARBAZIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 1-benzoyl-4-phenylthiosemicarbazide influence its coordination behavior with different metal ions?
A: The study investigated the coordination behavior of two derivatives of this compound: o-methylbenzoyl-4-phenyl-3-thiosemicarbazide (HMBPT) and o-chlorobenzoyl-4-phenyl-3-thiosemicarbazide (HCBPT). Infrared (IR) spectroscopy revealed that both ligands can coordinate with metal ions through nitrogen and/or sulfur atoms present in their structure [].
Q2: What spectroscopic techniques were used to characterize the metal complexes of this compound derivatives?
A: The researchers employed a combination of spectroscopic techniques to characterize the synthesized metal complexes. Infrared (IR) spectroscopy was crucial in identifying the coordination sites of the ligands (HMBPT and HCBPT) by analyzing shifts in characteristic absorption bands []. Additionally, reflectance spectroscopy provided insights into the electronic structure and geometry of the complexes, particularly for the Cobalt(II) complexes, allowing for the calculation of ligand field parameters []. These spectroscopic analyses, along with elemental analysis, electrolytic conductance, and magnetic susceptibility measurements, provided a comprehensive understanding of the structural and electronic properties of the newly synthesized metal complexes.
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